Methyl 2-methyl-5-nitrobenzoate is an organic compound with the molecular formula and a molecular weight of approximately . It is classified as an aromatic ester, derived from 2-methyl-5-nitrobenzoic acid through esterification. This compound is notable for its applications in the synthesis of various biologically active molecules and serves as an important intermediate in organic chemistry.
The synthesis of methyl 2-methyl-5-nitrobenzoate typically involves the esterification of 2-methyl-5-nitrobenzoic acid with methanol in the presence of an acid catalyst. While specific literature detailing this exact synthesis is sparse, related methodologies suggest that similar compounds can be synthesized using various nitration and esterification techniques.
This method is efficient for producing esters from carboxylic acids and alcohols, ensuring high yields when properly optimized .
Methyl 2-methyl-5-nitrobenzoate has a distinct molecular structure characterized by:
The compound features a nitro group () attached to a methyl-substituted benzoate structure, which contributes to its reactivity and utility in organic synthesis .
Methyl 2-methyl-5-nitrobenzoate can participate in various chemical reactions, including:
These reactions highlight the versatility of methyl 2-methyl-5-nitrobenzoate in synthetic organic chemistry .
The mechanism of action for methyl 2-methyl-5-nitrobenzoate primarily involves its reactivity due to the electron-withdrawing nature of the nitro group. This affects its electrophilicity, making it a suitable substrate for further chemical transformations:
These mechanisms are essential for understanding how methyl 2-methyl-5-nitrobenzoate can be utilized in various synthetic pathways .
Methyl 2-methyl-5-nitrobenzoate exhibits several key physical properties:
These properties make it suitable for various applications in laboratory settings.
Methyl 2-methyl-5-nitrobenzoate serves as a valuable intermediate in organic synthesis, particularly in:
Methyl 2-methyl-5-nitrobenzoate (CAS RN: 77324-87-9) is an aromatic ester with the molecular formula C₉H₉NO₄ and a molecular weight of 195.17 g/mol. Its systematic IUPAC name designates the methyl ester at position 1, methyl substituent at position 2, and nitro group at position 5 on the benzene ring. The compound exists as a white to light yellow crystalline powder at room temperature, with a characteristic melting point range of 67–71°C [2] [6]. Synonymous nomenclature includes:
Table 1: Chemical Identifiers
| Property | Value | |
|---|---|---|
| CAS Registry Number | 77324-87-9 | |
| Molecular Formula | C₉H₉NO₄ | |
| Molecular Weight | 195.17 g/mol | |
| PubChem CID | 4377758 | |
| InChI Key | TVGKPVDDCDQBRC-UHFFFAOYSA-N | |
| SMILES Notation | CC1=C(C=C(C=C1)N+[O-])C(=O)OC | [1] [4] [9] |
Initially characterized in the late 20th century, this compound gained industrial significance as an intermediate in agrochemicals and pharmaceuticals. Its structure combines electron-withdrawing (-NO₂) and electron-donating (-CH₃) groups, creating unique reactivity exploited in pesticidal and medicinal syntheses. Thermochemical studies reveal that nitro-substituted benzoates exhibit structural properties ideal for specialized polymers and controlled-release drug formulations [5] [10]. Current applications include:
This review systematically examines:
CAS No.: 123334-18-9
CAS No.: 1397-77-9
CAS No.: 151333-45-8
CAS No.: 11104-40-8
CAS No.: 591-81-1